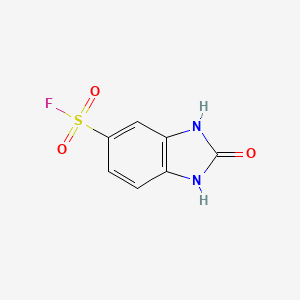

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DBSF is a sulfonamide derivative that contains a benzimidazole ring, which makes it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Reagent Development for Synthesis : Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent is useful for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, which could have implications for similar compounds like 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride (Leng & Qin, 2018).

Fluorine Introduction in Organic Synthesis : Research by S. Bouvet et al. (2014) on 1-n-Butyl-3-methylimidazolium fluoride ([bmim][F]) demonstrated its efficiency as a fluorinated reagent for nucleophilic substitution, which could be relevant for the synthesis or modification of this compound. This study highlighted the eco-friendliness of the process, with no need for organic solvents (Bouvet et al., 2014).

Application in Carbonic Anhydrase Inhibition : A study by C. Supuran et al. (1998) explored benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes. This research, focusing on derivatives incorporating sulfonyl fluoride, could inform the potential use of this compound in similar applications (Supuran, Ilies & Scozzafava, 1998).

Sensor Development for Fluoride Ion Detection : Jiefei Wu et al. (2016) created 2,1,3-benzothiadiazole derivatives as colorimetric and fluorescent sensors for fluoride ions. This shows the potential for developing sensors using similar compounds like this compound (Wu et al., 2016).

Use in Proton Exchange Membranes for Fuel Cells : Research on sulfonated polybenzimidazole membranes by Qingfeng Li et al. (2010) showed their potential for high-temperature proton exchange membrane fuel cells. This research might provide insights into the applications of this compound in similar contexts (Li et al., 2010).

Propriétés

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXGCGPCGUEMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)

![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)

![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)

![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)